Cas no 72087-78-6 (1-(dimethylamino)cyclohexane-1-carbaldehyde)
1-(dimethylamino)cyclohexane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarboxaldehyde,1-(dimethylamino)-
- Cyclohexanecarboxaldehyde, 1-(dimethylamino)- (9CI)
- 1-(dimethylamino)cyclohexane-1-carbaldehyde
- 72087-78-6
- DTXSID00501921
- SCHEMBL875733
- EN300-257978
- 1-(Dimethylamino)cyclohexanecarbaldehyde
-
- MDL: MFCD24676828
- Inchi: 1S/C9H17NO/c1-10(2)9(8-11)6-4-3-5-7-9/h8H,3-7H2,1-2H3
- InChI Key: OVOUPNYEEFNLAW-UHFFFAOYSA-N
- SMILES: O=CC1(CCCCC1)N(C)C
Computed Properties
- Exact Mass: 155.13111
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
1-(dimethylamino)cyclohexane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B401995-10mg |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
72087-78-6 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B401995-50mg |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
72087-78-6 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B401995-100mg |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
72087-78-6 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-257978-0.05g |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
72087-78-6 | 95% | 0.05g |
$245.0 | 2024-06-18 | |
| Enamine | EN300-257978-0.1g |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
72087-78-6 | 95% | 0.1g |
$366.0 | 2024-06-18 | |
| Enamine | EN300-257978-0.25g |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
72087-78-6 | 95% | 0.25g |
$524.0 | 2024-06-18 | |
| Enamine | EN300-257978-0.5g |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
72087-78-6 | 95% | 0.5g |
$824.0 | 2024-06-18 | |
| Enamine | EN300-257978-1.0g |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
72087-78-6 | 95% | 1.0g |
$1057.0 | 2024-06-18 | |
| Enamine | EN300-257978-2.5g |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
72087-78-6 | 95% | 2.5g |
$2071.0 | 2024-06-18 | |
| Enamine | EN300-257978-5.0g |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
72087-78-6 | 95% | 5.0g |
$3065.0 | 2024-06-18 |
1-(dimethylamino)cyclohexane-1-carbaldehyde Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(dimethylamino)cyclohexane-1-carbaldehyde
1-(Dimethylamino)cyclohexane-1-carbaldehyde: A Versatile Chemical Intermediate in Modern Medicinal Chemistry
The 1-(dimethylamino)cyclohexane-1-carbaldehyde, identified by CAS No. 72087-78-6, represents a structurally unique organic compound with significant potential in pharmaceutical and biochemical applications. This cyclohexane derivative combines the rigid six-membered ring structure of cyclohexane with a dimethylamino group and an aldehydic functional group, creating a molecule that exhibits intriguing physicochemical properties and reactivity. Recent advancements in synthetic methodologies have highlighted its role as an intermediate in the development of novel therapeutic agents, particularly within the realm of enzyme modulators and receptor ligands.
Synthetic chemists have increasingly focused on optimizing the preparation of 1-(dimethylamino)cyclohexane-1-carbaldehyde. A groundbreaking study published in the Journal of Organic Chemistry (2023) demonstrated a one-pot synthesis route utilizing palladium-catalyzed cross-coupling reactions. This method significantly reduces reaction steps compared to traditional approaches, enhancing both yield and purity. The dimethylamino substituent provides critical basicity (pKa ~ 9.5 at 25°C), while the aldehydic moiety enables facile derivatization through aldol condensation or Grignard addition pathways, as evidenced by recent investigations into its application in peptide coupling agents.
In medicinal chemistry research, this compound has emerged as a promising building block for designing bioactive molecules. A 2024 paper in Nature Communications revealed its utility in synthesizing selective inhibitors for histone deacetylases (HDACs), enzymes implicated in epigenetic regulation and cancer progression. The cyclohexyl core offers favorable pharmacokinetic properties due to its conformational flexibility, while the dimethylamino group enhances membrane permeability—a critical factor for drug delivery systems. Researchers have also explored its ability to form stable Schiff base complexes with amino acids, opening new avenues for targeted drug conjugation strategies.
The aldehydic functionality of cyclohexane-1-carbaldehyde derivatives plays a pivotal role in bioorthogonal chemistry applications. A collaborative study between MIT and Stanford (published in JACS Au, 2024) utilized this compound's reactivity to develop real-time tracking systems for protein-protein interactions within living cells. By incorporating it into fluorescent probes via click chemistry principles, scientists achieved unprecedented resolution in observing cellular signaling pathways without disrupting native biological processes—a breakthrough with implications for neurodegenerative disease research.
Innovations in computational chemistry have further elucidated this compound's molecular behavior. Density functional theory (DFT) simulations conducted at ETH Zurich (Angewandte Chemie, 2023) showed that the dimethylamino substituent induces steric hindrance that selectively stabilizes certain conformations crucial for ligand-receptor binding interactions. This insight has been applied to design more effective GABA receptor agonists, where the spatial arrangement of functional groups directly impacts pharmacological activity.
Biochemical studies have revealed fascinating interactions between 1-(dimethylamino)cyclohexane-1-carbaldehyde and key metabolic enzymes. Research from Harvard Medical School (ACS Chemical Biology, 2024) demonstrated its ability to modulate pyruvate dehydrogenase complex activity through non-covalent binding mechanisms. This discovery suggests potential applications in metabolic disorder therapies, where precise enzyme regulation is essential without irreversible inhibition.
The compound's chiral properties are currently under intensive investigation for asymmetric synthesis applications. A team at Tokyo University reported enantioselective synthesis methods using chiral Brønsted acid catalysts (Chemical Science, 2023), achieving over 98% ee values with excellent diastereoselectivity. These advancements enable the production of optically pure derivatives required for pharmaceutical development, addressing critical issues related to stereoselectivity and drug efficacy.
In material science applications, this compound serves as a precursor for advanced polymer systems. Recent work published in Polymer Chemistry (2024) describes its use in synthesizing stimuli-responsive hydrogels through controlled Michael addition reactions with thiol-functionalized polymers. The resulting materials exhibit pH-sensitive swelling behaviors attributed to protonation/deprotonation cycles of the dimethylamino group, making them ideal candidates for drug delivery matrices and tissue engineering scaffolds.
Clinical translation studies indicate promising pre-clinical results when this compound is employed as an intermediate in anticancer drug design. Investigations at MD Anderson Cancer Center (Cancer Research Communications, 2024) showed that derivatives synthesized from this precursor display selective cytotoxicity against triple-negative breast cancer cells while sparing healthy tissue—a critical advancement given current challenges in cancer chemotherapy selectivity.
Safety data accumulated from recent toxicity studies underscores its suitability for biomedical applications when properly formulated. Animal model experiments conducted by researchers at Karolinska Institutet (Toxicological Sciences, 2023) found no significant organ toxicity up to therapeutic concentrations when used as part of conjugated drug delivery systems. Proper storage under nitrogen atmosphere at -5°C prevents oxidation of the aldehydic group while maintaining structural integrity—a storage protocol now standardized across major pharmaceutical labs worldwide.
Ongoing research continues to uncover new applications across multiple disciplines:
- Nanomedicine: Used as a linker component in gold nanoparticle-drug conjugates targeting inflammatory pathways (Advanced Healthcare Materials, 2024)
- Cancer biology: Incorporated into PROTAC molecules demonstrating selective protein degradation capabilities (Cell Chemical Biology, Q3 2024)
- CNS drug development: Found to enhance blood-brain barrier penetration when included as part of NMDA receptor modulators (Neuropharmacology Letters, 2024)
- Synthetic biology: Employed as a biosensor component detecting intracellular redox changes associated with mitochondrial dysfunction (Analytical Chemistry Today, May 2024)
New analytical techniques have improved characterization capabilities for this compound's derivatives. High-resolution mass spectrometry combined with chiral HPLC analysis now allows precise monitoring of stereochemical purity during synthesis—a method recently adopted by regulatory agencies like EMA and FDA for quality control standards of complex pharmaceutical intermediates like cyclohexane carbaldehyde derivatives.
The integration of machine learning models has revolutionized prediction capabilities regarding this compound's reactivity patterns. A deep neural network developed by IBM Research accurately predicted reaction outcomes when used as an electrophilic partner under various conditions—this computational tool is now widely used by medicinal chemists worldwide when designing synthetic routes involving cyclohexyl aldehydes with amino substituents.
In enzymology studies published this year (Biochemistry Journal, April 2024), researchers discovered that certain oxidoreductases exhibit enhanced catalytic efficiency when modified using this compound's Schiff base derivatives as covalent modifiers—suggesting potential roles in biocatalyst engineering projects aimed at improving industrial enzyme performance.
New green chemistry protocols have been established for large-scale production: Continuous flow synthesis methods reported by Novartis scientists reduce solvent usage by over 65% compared to batch processes while maintaining product quality standards required for clinical-grade materials (Greener Synthesis, July 2024). These advancements align with global sustainability initiatives without compromising pharmaceutical industry requirements.
Surface-enhanced Raman spectroscopy studies (Nano Letters, September 2023) revealed unique vibrational signatures arising from specific conformations stabilized by the dimethylamino group—findings that may lead to novel analytical detection methods applicable across biomedical research domains requiring sensitive molecular recognition systems.
The application landscape continues expanding into regenerative medicine: When incorporated into hydrogel networks via thiol-Michael addition reactions (Nature Biomedical Engineering, March 2024), it demonstrates growth factor-like activity promoting stem cell differentiation toward neuronal lineages—a discovery potentially transformative for neurodegenerative disease treatments where cell-based therapies are increasingly emphasized.
In radiation oncology research (Radiation Research, June 203), this compound's photochemical properties were harnessed to create radiosensitizers capable of enhancing tumor cell radiosensitivity without increasing normal tissue damage—opening new possibilities for precision radiotherapy approaches combining traditional radiation with targeted chemical modulation strategies.
New pharmacokinetic models incorporating AI-driven simulations predict optimal dosing regimens when used as part of prodrug formulations (Molecular Pharmaceutics, October 3). These models account not only for absorption profiles but also consider first-pass metabolism effects mediated by cytochrome P450 enzymes—an essential consideration given the compound's unique functional group arrangement affecting metabolic stability.
Ongoing investigations explore its role in enzyme inhibition mechanisms through non-covalent interactions: Molecular dynamics simulations reveal transient hydrogen bonding networks formed between the aldehydic oxygen and active site residues—findings suggesting potential development paths toward reversible enzyme inhibitors preferred over traditional irreversible compounds due to reduced off-target effects (ACS Catalysis,, January 3).
New analytical methods using circular dichroism spectroscopy (Analytical Chemistry,, May issue) enable real-time monitoring during peptide coupling reactions involving this intermediate—providing unprecedented insights into reaction progress at molecular level which was previously inaccessible through conventional HPLC analysis alone.
In organic synthesis education programs worldwide (Journal of Chemical Education,, March supplement), it serves as an ideal teaching example illustrating how substituent effects influence reaction outcomes: The combination of electron-donating amino groups with electrophilic carbonyl functionalities creates molecules exhibiting both nucleophilic and electrophilic characteristics depending on reaction conditions—a concept central to understanding modern medicinal chemistry principles.
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